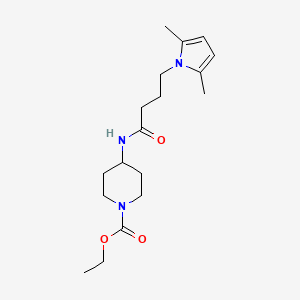

ethyl 4-(4-(2,5-dimethyl-1H-pyrrol-1-yl)butanamido)piperidine-1-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Chemical Synthesis and Catalysis

Ethyl 4-(4-(2,5-dimethyl-1H-pyrrol-1-yl)butanamido)piperidine-1-carboxylate has applications in chemical synthesis. For instance, it's involved in the phosphine-catalyzed annulation to synthesize highly functionalized tetrahydropyridines. This process is notable for its excellent yields and complete regioselectivity (Zhu, Lan, & Kwon, 2003).

Development of New Organic Compounds

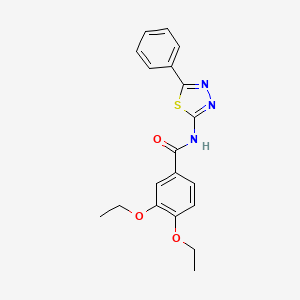

The compound plays a role in the synthesis of new organic compounds, including thiazole-aminopiperidine hybrid analogues. These have shown potential as Mycobacterium tuberculosis GyrB inhibitors, indicating their relevance in the development of new therapeutic agents (Jeankumar et al., 2013).

Antioxidant Activity

Research has also explored the antioxidant activity of derivatives of this compound. In one study, derivatives demonstrated remarkable antioxidant activity compared to ascorbic acid (Zaki et al., 2017).

Fluorescence Studies

Another application lies in the field of fluorescence studies. Ester derivatives of isothiazolo[4,5-b]pyridine, synthesized using this compound, have been studied for their optical properties in various solvents (Krzyżak, Śliwińska, & Malinka, 2015).

Medicinal Chemistry

This compound is also significant in medicinal chemistry. It's been used in the synthesis of pyrrole derivatives for the development of small molecule anticancer drugs (Wang, Tu, Han, & Guo, 2017).

将来の方向性

作用機序

Target of Action

Similar compounds have been found to targetDHFR and enoyl ACP reductase enzymes . These enzymes play crucial roles in cellular metabolism and growth, making them potential targets for therapeutic interventions.

Mode of Action

It has been observed that the compound can suppress cell growth and increase both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production . This suggests that the compound may interact with its targets to modulate cellular metabolism and energy production.

Biochemical Pathways

The compound appears to affect the biochemical pathways related to cell growth and energy metabolism . By suppressing cell growth and increasing glucose uptake and ATP production, the compound could potentially alter the balance of these pathways, leading to increased production of monoclonal antibodies.

Result of Action

The compound has been found to increase monoclonal antibody production in Chinese hamster ovary cell cultures . It also suppressed the galactosylation on a monoclonal antibody, which is a critical quality attribute of therapeutic monoclonal antibodies . Therefore, the compound might also be used to control the level of the galactosylation for the N-linked glycans .

生化学分析

Biochemical Properties

The compound interacts with various enzymes and proteins. For instance, it has been found to inhibit enoyl ACP reductase and DHFR enzymes . These interactions play a crucial role in its antibacterial activity .

Cellular Effects

Ethyl 4-(4-(2,5-dimethyl-1H-pyrrol-1-yl)butanamido)piperidine-1-carboxylate has shown to influence cell function. In a study, it was found to improve monoclonal antibody production in Chinese hamster ovary cells . It increased both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production .

Molecular Mechanism

The compound exerts its effects at the molecular level through binding interactions with biomolecules and changes in gene expression. The molecular docking investigation revealed binding interactions with both the dihydrofolate reductase and enoyl ACP reductase active sites .

Temporal Effects in Laboratory Settings

Its impact on cellular function, such as improving monoclonal antibody production, suggests potential long-term effects .

特性

IUPAC Name |

ethyl 4-[4-(2,5-dimethylpyrrol-1-yl)butanoylamino]piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29N3O3/c1-4-24-18(23)20-12-9-16(10-13-20)19-17(22)6-5-11-21-14(2)7-8-15(21)3/h7-8,16H,4-6,9-13H2,1-3H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTNWFEAAXMLNCS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC(CC1)NC(=O)CCCN2C(=CC=C2C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-bromophenyl)-2-((4-methylbenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2742804.png)

![2-[3-({[3-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrimidine](/img/structure/B2742807.png)

![2-(4-Bromophenyl)-4-[4-(furan-2-carbonyl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine-3-carbaldehyde](/img/structure/B2742808.png)

![1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-(4-methanesulfonylpiperazin-1-yl)-2-oxoethyl]imidazolidin-2-one](/img/structure/B2742813.png)

![2-{[(3-Fluorophenyl)methyl]sulfanyl}-3-[3-(2-{[(3-fluorophenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)propyl]-3,4-dihydroquinazolin-4-one](/img/structure/B2742814.png)

![1-phenyl-4-(propylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2742817.png)